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Compound of Interest

2-ethyl-N-(3-
Compound Name:
hydroxyphenyl)hexanamide

Cat. No.: B310729
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Content Type: Technical Reference & Synthesis Guide Subject: N-(3-hydroxyphenyl)-2-
ethylhexanamide (CAS: Provisional/Analogous) Audience: Medicinal Chemists, Process
Development Scientists, Analytical Toxicologists

Part 1: Executive Summary & Chemical Identity

2-Ethylhexanoic acid 3-hydroxyanilide (IUPAC: 2-ethyl-N-(3-hydroxyphenyl)hexanamide) is a
lipophilic amide derivative frequently encountered in pharmaceutical development as either a
functionalized intermediate or a process-related impurity.

Structurally, it combines the branched lipophilicity of a 2-ethylhexyl tail with the hydrogen-
bonding capability of a meta-substituted phenol. This duality makes it a critical reference
standard in impurity profiling for analgesic precursors and specific polymer stabilizers. Its
presence often signals acylation side-reactions involving 3-aminophenol and 2-ethylhexanoyl
moieties.

Physicochemical Profile
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Property Specification / Value
Chemical Formula C14H21NO2
Molecular Weight 235.32 g/mol
SMILES CCCCC(CC)C(=0)Nclccec(O)cl
Off-white to pale beige crystalline solid
Appearance - i ]
(purified); Viscous amber oil (crude)
Predicted LogP ~3.8 (Highly Lipophilic)
pKa (Predicted) ~9.8 (Phenolic -OH); Amide is neutral
N Soluble in DMSO, Methanol, Dichloromethane;
Solubility

Insoluble in Water

Part 2: Synthesis & Manufacturing Protocol
Reaction Design: The "Self-Validating" Workflow

To ensure high fidelity in generating this reference standard, we utilize a Schotten-Baumann
acylation under anhydrous conditions. This protocol is designed to prevent O-acylation (ester
formation), ensuring exclusively N-acylation (amide formation).

Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed
by elimination of HCI.

Step-by-Step Synthesis Protocol

Reagents:

Substrate: 3-Aminophenol (1.0 eq)

Reagent: 2-Ethylhexanoyl chloride (1.05 eq)

Base: Triethylamine (TEA) (1.2 eq) - Scavenges HCI

Solvent: Dichloromethane (DCM) (Anhydrous)
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Procedure:

e Dissolution: In a flame-dried round-bottom flask, dissolve 3-aminophenol (10 mmol) in
anhydrous DCM (50 mL). Cool to 0°C under nitrogen atmosphere.

o Base Addition: Add Triethylamine (12 mmol) dropwise. The solution may darken slightly due
to oxidation sensitivity of the phenol.

e Acylation (Critical Step): Add 2-ethylhexanoyl chloride (10.5 mmol) dropwise over 20
minutes. Maintain temperature < 5°C to kinetically favor N-acylation over O-acylation.

e Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
Monitor via TLC (50:50 Hexane:EtOAcC).

e Quench & Workup:
o Quench with 1M HCI (removes unreacted amine and TEA).
o Wash organic layer with Sat. NaHCOs (removes unreacted acid).
o Wash with Brine, dry over Na2SOa, and concentrate in vacuo.

 Purification: Recrystallize from Hexane/Ethyl Acetate or purify via Flash Column
Chromatography (Gradient: 0% — 30% EtOAc in Hexane).

Synthesis Pathway Visualization

Conditions: DCM, TEA, 0°C -> RT
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Figure 1: Kinetic control pathway favoring N-acylation over O-acylation via temperature

regulation.

Part 3: Analytical Characterization

For drug development professionals, verifying the identity of this compound is paramount,

especially when distinguishing it from its structural isomers (e.g., O-acylated esters).

E

Method

Diagnostic Signal Interpretation

1H-NMR (DMSO-ds)

0 9.80 (s, 1H, -NH) Confirms Amide formation.

8 9.30 (s, 1H, -OH)

Confirms Phenol integrity (not

esterified).

& 2.20 (m, 1H, -CH-)

Characteristic methine proton

of 2-ethylhexyl group.

5 0.85 (t, 6H, 2x -CHs)

Terminal methyls of the

branched chain.

FT-IR

1650-1660 cm™1 Amide | band (C=0 stretch).

3200-3400 cm?

Broad -OH/-NH stretch.

LC-MS (ESI+)

m/z 236.16 [M+H]*+ Protonated molecular ion.

Impurity Profiling Logic

When this compound appears as an impurity in API synthesis, it typically originates from the

cross-contamination of starting materials.
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(Aminophenol) (Ethylhexanoyl)

Confirm: 2-Ethylhexanoic acid
3-hydroxyanilide
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Figure 2: Mass spectrometry decision tree for identifying the anilide impurity.

Part 4: Biological Implications & Safety
Toxicology & Handling

e Reproductive Toxicity: 2-Ethylhexanoic acid (CAS 149-57-5) is a known Suspected
Reproductive Toxicant (Repr. 2). As a metabolic precursor, the anilide should be handled with
strict containment (OEL < 5 mg/ms).

o Sensitization: 3-Aminophenol derivatives are known contact sensitizers.

e Metabolism: In vivo, amidases likely hydrolyze the compound back to 2-ethylhexanoic acid
and 3-aminophenol.
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Applications

o Pharmaceutical Impurity Standard: Essential for validating HPLC methods for drugs
synthesized using 2-ethylhexanoyl chloride.

 Lipophilic Antioxidant: The hindered phenol moiety provides radical scavenging capability in
lipid-based formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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